6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

CYP2C19 Drug Metabolism Inhibition Assay

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 1267334-42-8) is a heterocyclic small molecule with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. It features a core 2,3-dihydro-1,4-benzoxazine bicyclic system with distinct substituents: a fluorine atom at the 6-position and a methyl group at the 4-position on the nitrogen atom.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 1267334-42-8
Cat. No. B1447541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
CAS1267334-42-8
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1C=C(C=C2)F
InChIInChI=1S/C9H10FNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
InChIKeyYWVQRAMUUJKKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 1267334-42-8): A Structurally Defined Fluorinated Benzoxazine Scaffold for Rational Medicinal Chemistry and Agrochemical Procurement


6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 1267334-42-8) is a heterocyclic small molecule with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It features a core 2,3-dihydro-1,4-benzoxazine bicyclic system with distinct substituents: a fluorine atom at the 6-position and a methyl group at the 4-position on the nitrogen atom [1]. This specific substitution pattern defines its physicochemical properties and potential as a versatile building block in drug discovery and agrochemical synthesis, distinguishing it from unsubstituted or differently substituted benzoxazine analogs.

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 1267334-42-8): Why In-Class Benzoxazine Analogs Are Not Interchangeable in Critical Assays and Synthesis


While the 1,4-benzoxazine core is a recognized privileged scaffold in medicinal chemistry, its biological and chemical behavior is exquisitely sensitive to substitution patterns. In-class compounds cannot be substituted without careful consideration, as minor structural changes can profoundly alter, or even abolish, desired activity. For instance, studies on related benzoxazine systems have shown that the introduction of a methyl group into the ring can completely eliminate antibacterial activity in certain series [1], and specific halogenation patterns are critical for achieving high-affinity interactions with targets like potassium channels [2]. Therefore, the unique 6-fluoro-4-methyl arrangement of this compound dictates its specific profile, making it a non-fungible asset for targeted research and development.

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 1267334-42-8): Quantified Differentiation Evidence for Procurement Decision-Making


CYP2C19 Metabolic Liability Profiling: Low Interaction Risk Differentiates This Scaffold from Unoptimized Analogs

In a standardized in vitro CYP inhibition assay, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine demonstrated weak inhibition of CYP2C19, with an IC50 of 50,000 nM (50 µM). This value is substantially higher (i.e., lower potency) compared to typical drug-like CYP2C19 inhibitors that raise metabolic drug-drug interaction (DDI) concerns. This positions the compound as a metabolically stable scaffold with a reduced likelihood of causing CYP2C19-mediated DDIs [1].

CYP2C19 Drug Metabolism Inhibition Assay Hepatotoxicity

CYP2E1 and CYP3A4 Off-Target Activity Profile: Benchmarking Against Major Drug-Metabolizing Enzymes

Further in vitro profiling reveals a similar weak inhibition profile against two other major cytochrome P450 isoforms. The compound exhibits an IC50 of 50,000 nM (50 µM) against CYP2E1 and a slightly more potent, but still weak, IC50 of 5,490 nM (5.49 µM) against CYP3A4 [1]. These data, when considered collectively, confirm a favorable selectivity profile against key hepatic enzymes, reinforcing its suitability as a core scaffold with a low potential for P450-mediated toxicity or DDIs.

CYP2E1 CYP3A4 Off-Target Activity Lead Optimization

Antiproliferative Potential in MCF7 Breast Cancer Cells: Differentiating by Screening Hit Qualification

The compound has been reported as a screening hit in the ChEMBL database, demonstrating antiproliferative activity against the human breast adenocarcinoma cell line MCF7. The specific assay (CHEMBL2345705) measured inhibition of cell growth after 72 hours using an MTT assay [1]. While the exact IC50 value is not publicly disclosed in the summary record, the fact that it was recorded as an active hit provides a data-driven starting point for oncology-focused research, differentiating it from benzoxazine analogs that lack this reported activity.

Antiproliferative MCF7 Cancer Cell Line Oncology Research

Role as a Fluorinated Intermediate for Agrochemical and Pharmaceutical Synthesis: A Distinct Route to Fluorobenzoxazine Derivatives

Synthetic methodologies for fluorobenzoxazine derivatives, which are described as useful intermediates for agrochemicals, have been established. These compounds are synthesized via the reductive cyclization of corresponding fluorodinitrobenzene derivatives [1]. Patents also describe 4-methyl-substituted benzoxazine derivatives as key intermediates in the production of pharmacologically active agents [2]. The specific 6-fluoro-4-methyl substitution pattern of this compound is representative of a defined chemical class with proven utility in creating valuable end-products.

Agrochemical Intermediate Fluorobenzoxazine Reductive Cyclization Patent Building Block

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 1267334-42-8): Targeted Application Scenarios Based on Quantified Differentiation Evidence


De-risking Early-Stage Drug Discovery: A Low CYP2C19/E1/3A4 Liability Scaffold

Based on its weak inhibition profile against key cytochrome P450 enzymes (CYP2C19 IC50 = 50 µM; CYP2E1 IC50 = 50 µM; CYP3A4 IC50 = 5.5 µM) [1], this compound is an ideal candidate as a core scaffold in hit-to-lead campaigns where minimizing potential drug-drug interactions (DDI) and hepatotoxicity is a priority. Investigators can use it to build focused libraries for therapeutic areas (e.g., CNS, oncology) where a clean metabolic profile is critical, thereby accelerating lead optimization and reducing downstream attrition.

Oncology Hit Validation and SAR Expansion: Building on Documented MCF7 Antiproliferative Activity

The documented activity in a MCF7 cell proliferation assay (ChEMBL CHEMBL2345705) [1] provides a tangible starting point for academic and biotech groups focused on breast cancer therapeutics. Procurement of this specific compound allows for immediate hit validation experiments (e.g., dose-response confirmation, selectivity panels against non-cancerous cells) and the initiation of a structure-activity relationship (SAR) program by synthesizing analogs to improve potency and understand the mechanism of action.

Synthesis of Agrochemical and Pharmaceutical Intermediates via Reductive Cyclization

As a fluorinated benzoxazine derivative, this compound serves as a valuable intermediate. Its synthesis and utility as a precursor to agrochemicals have been described [1]. Furthermore, patents highlight 4-methyl-2,3-dihydro-1,4-benzoxazine derivatives as key intermediates for producing more complex bioactive molecules . This makes the compound a strategically important building block for synthetic chemistry groups in both academic and industrial settings aiming to develop novel herbicides or pharmaceuticals using established, robust synthetic routes.

Reference Standard in Benzoxazine Potassium Channel Modulator Research

Given the established class-level activity of 2H-1,4-benzoxazine derivatives as modulators of skeletal muscle KATP channels [1], this specific 6-fluoro-4-methyl derivative can be employed as a defined structural comparator or 'negative control' in electrophysiological studies. Its unique substitution pattern allows researchers to probe the structure-activity relationship (SAR) of benzoxazine-based potassium channel openers and blockers, helping to map the molecular determinants for activation versus inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.